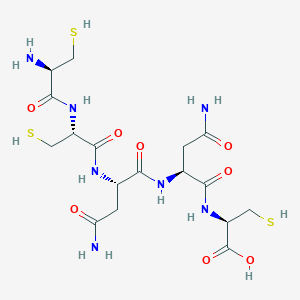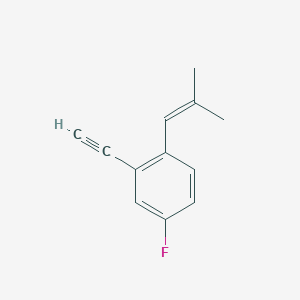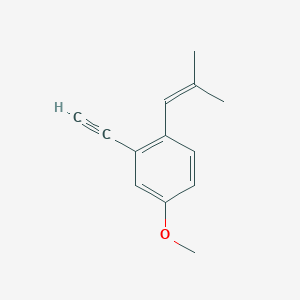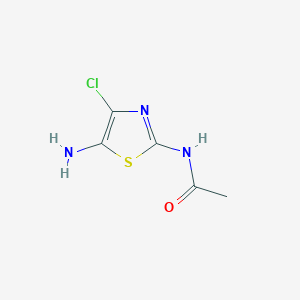
L-Cysteinyl-L-cysteinyl-L-asparaginyl-L-asparaginyl-L-cysteine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Cysteinyl-L-cysteinyl-L-asparaginyl-L-asparaginyl-L-cysteine is a peptide compound composed of three cysteine and two asparagine amino acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Cysteinyl-L-cysteinyl-L-asparaginyl-L-asparaginyl-L-cysteine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Activation of the Resin: The resin is activated to allow the first amino acid to attach.
Coupling Reactions: Each amino acid is coupled to the growing peptide chain using coupling reagents such as HBTU or DIC.
Deprotection: Temporary protecting groups on the amino acids are removed to allow the next amino acid to couple.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology, where the peptide is expressed in microbial systems and then purified.
Chemical Reactions Analysis
Types of Reactions
L-Cysteinyl-L-cysteinyl-L-asparaginyl-L-asparaginyl-L-cysteine can undergo various chemical reactions, including:
Oxidation: The thiol groups in cysteine residues can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to thiol groups.
Substitution: Amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used under mild conditions.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.
Substitution: Reagents like acyl chlorides or anhydrides can be used for acylation reactions.
Major Products
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Formation of modified peptides with new functional groups.
Scientific Research Applications
L-Cysteinyl-L-cysteinyl-L-asparaginyl-L-asparaginyl-L-cysteine has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in protein folding and stability due to its disulfide bonds.
Medicine: Potential therapeutic applications in drug delivery and as a scaffold for developing new drugs.
Industry: Used in the production of peptide-based materials and as a component in cosmetic formulations.
Mechanism of Action
The mechanism of action of L-Cysteinyl-L-cysteinyl-L-asparaginyl-L-asparaginyl-L-cysteine involves its ability to form disulfide bonds, which can stabilize protein structures. The cysteine residues can interact with other cysteine-containing peptides or proteins, influencing their folding and stability. The asparagine residues can participate in hydrogen bonding, further stabilizing the peptide structure.
Comparison with Similar Compounds
Similar Compounds
L-Cysteinyl-L-cysteinyl-L-asparaginyl-L-seryl-L-asparaginyl-L-glutaminyl-L-isoleucyl: Another peptide with similar amino acid composition but different sequence and properties.
L-Cysteinyl-L-tyrosyl-L-phenylalanyl-L-asparaginyl: A shorter peptide with different functional properties.
Uniqueness
L-Cysteinyl-L-cysteinyl-L-asparaginyl-L-asparaginyl-L-cysteine is unique due to its specific sequence and the presence of multiple cysteine residues, which allow for extensive disulfide bond formation. This property makes it particularly useful in studies related to protein folding and stability.
Properties
CAS No. |
918412-69-8 |
|---|---|
Molecular Formula |
C17H29N7O8S3 |
Molecular Weight |
555.7 g/mol |
IUPAC Name |
(2R)-2-[[(2S)-4-amino-2-[[(2S)-4-amino-2-[[(2R)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-4-oxobutanoyl]amino]-4-oxobutanoyl]amino]-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C17H29N7O8S3/c18-6(3-33)13(27)23-9(4-34)16(30)22-7(1-11(19)25)14(28)21-8(2-12(20)26)15(29)24-10(5-35)17(31)32/h6-10,33-35H,1-5,18H2,(H2,19,25)(H2,20,26)(H,21,28)(H,22,30)(H,23,27)(H,24,29)(H,31,32)/t6-,7-,8-,9-,10-/m0/s1 |
InChI Key |
GPRKFJNKOUQDDB-WYCDGMCDSA-N |
Isomeric SMILES |
C([C@@H](C(=O)N[C@@H](CS)C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CS)NC(=O)[C@H](CS)N)C(=O)N |
Canonical SMILES |
C(C(C(=O)NC(CS)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CS)NC(=O)C(CS)N)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(8-{[(2R)-2-Phenylpropanoyl]amino}octyl)-2H-imidazol-1-ium iodide](/img/structure/B14206964.png)
![Phenyl 5-bromo-2-[(4-hydroxyphenyl)sulfanyl]benzene-1-sulfonate](/img/structure/B14206970.png)


![N-[(2H-Benzimidazol-2-ylidene)methyl]-3,4-dichloroaniline](/img/structure/B14207012.png)
![2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-[(pyridin-4-yl)methyl]-2H-indole-6-carboxamide](/img/structure/B14207018.png)
![Pyridine, 3-[(4,4-diethoxy-1,2-butadienyl)oxy]-](/img/structure/B14207026.png)

![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-[3-(trifluoromethyl)phenyl]-](/img/structure/B14207035.png)

![1-Bromo-2-[(3-chlorophenyl)ethynyl]benzene](/img/structure/B14207041.png)

